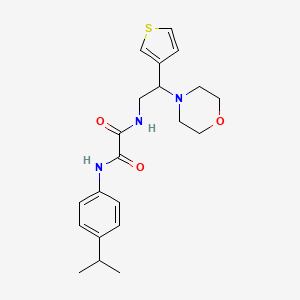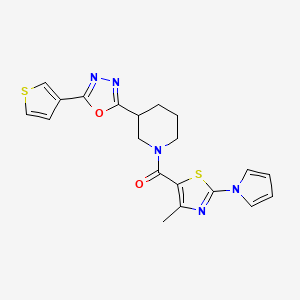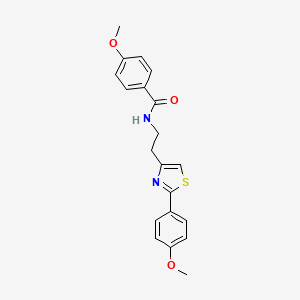
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as MOR-091, is a drug compound that has been widely used in scientific research. It belongs to the class of oxalamide compounds, which have been found to have various biological activities. MOR-091 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.
作用机制
The exact mechanism of action of MOR-091 is not fully understood. However, studies have shown that it can interact with various proteins and enzymes in the body, leading to its biological effects. It has been found to modulate the activity of various ion channels and receptors, leading to its analgesic and anti-inflammatory effects. It has also been found to inhibit the activity of various enzymes involved in cancer cell growth, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
MOR-091 has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of pain and inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of using MOR-091 in lab experiments is its specificity and potency. It has been found to have high affinity for its target proteins and enzymes, leading to its biological effects at low concentrations. However, one of the limitations of using MOR-091 in lab experiments is its solubility. It has been found to be poorly soluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on MOR-091. One direction is to further elucidate its mechanism of action, which can provide insights into its potential use in the treatment of various diseases. Another direction is to optimize its synthesis to improve its yield and purity. Additionally, further studies can be conducted to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of MOR-091 involves a series of chemical reactions, starting from the reaction of 4-isopropylphenyl magnesium bromide with 2-chloro-N-(2-(thiophen-3-yl)ethyl)morpholine. This is followed by the reaction of the resulting compound with oxalyl chloride to form the final product, MOR-091. The synthesis of MOR-091 has been optimized to improve the yield and purity of the compound.
科学研究应用
MOR-091 has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15(2)16-3-5-18(6-4-16)23-21(26)20(25)22-13-19(17-7-12-28-14-17)24-8-10-27-11-9-24/h3-7,12,14-15,19H,8-11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIRHESGVASBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((1-hydroxybutan-2-yl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619355.png)




![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)
![4-(2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619362.png)
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)

![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)

